molecular formula C11H19NO B8221390 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide

4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide

Cat. No.: B8221390
M. Wt: 181.27 g/mol
InChI Key: RYUNAIJITLBTJX-UHFFFAOYSA-N
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Description

4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide is an organic compound characterized by a cyclopentene ring attached to a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide typically involves the reaction of cyclopent-3-en-1-ylamine with N,N-dimethylbutanamide under specific conditions. One common method includes the use of a base such as triethylamine to promote the reaction in an organic solvent like ethanol at room temperature . The reaction proceeds with high diastereoselectivity, yielding the desired compound in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopentene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with saturated cyclopentane rings.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with cyclooxygenase enzymes, inhibiting their activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-en-1-ylmethoxy compounds: These compounds share the cyclopentene ring structure but differ in their functional groups.

    Cyclopent-3-en-1-ylmethylamines: Similar in structure but contain an amine group instead of the butanamide group.

Uniqueness

4-(cyclopent-3-en-1-yl)-N,N-dimethylbutanamide is unique due to its specific combination of a cyclopentene ring and a dimethylbutanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-cyclopent-3-en-1-yl-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-12(2)11(13)9-5-8-10-6-3-4-7-10/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUNAIJITLBTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCC1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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